molecular formula C7H12O2 B3055619 3-Isopropylbut-3-enoic acid CAS No. 65860-53-9

3-Isopropylbut-3-enoic acid

Cat. No. B3055619
CAS RN: 65860-53-9
M. Wt: 128.17 g/mol
InChI Key: WAQITWDITIAIFA-UHFFFAOYSA-N
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Description

3-Isopropylbut-3-enoic acid , also known as 4-Methyl-3-methylene-pentanoic acid , is a compound with the molecular formula C₇H₁₁O₂ . It has a molecular weight of approximately 127.16 g/mol . The structural formula can be represented as CC©C(=C)CC([O-])=O .

Scientific Research Applications

1. Catalysis and Synthesis

3-Isopropylbut-3-enoic acid plays a significant role in catalysis, particularly in palladium-catalyzed cross-coupling reactions. A study demonstrated the synthesis of 3-substituted but-3-enoic acids using 3-iodobut-3-enoic acid and organometallic reagents, indicating its utility in creating various chemical structures under mild conditions (Abarbri et al., 2000). Another research focused on the selective preparation of 3,3-disubstituted prop-2-enoic acids using similar palladium-catalyzed techniques (Abarbri et al., 2002).

2. Biological Activity and Drug Synthesis

The compound has been studied for its role in the synthesis of biologically active compounds. For instance, derivatives of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid, obtained from reactions involving but-3-enoic acid, were analyzed for antiviral and immunomodulating activities (Modzelewska-Banachiewicz et al., 2009).

3. Bioengineering and Microbial Production

In bioengineering, 3-Isopropylbut-3-enoic acid derivatives are explored as precursors in the microbial production of chemicals like 3-Hydroxypropanoic acid (3-HP). 3-HP, produced from renewable resources, is a valuable platform chemical for the industrial production of various derivatives, including acrylic acid and bioplastics. Research in this area has focused on advancing metabolic engineering and synthetic biology methods for efficient bio-production of 3-HP in microbes like Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019).

4. Chemical Building Blocks

3-Isopropylbut-3-enoic acid and its derivatives serve as building blocks in the synthesis of various chemicals. For example, they are used in the efficient preparation of 4-hydroxy-2H-pyran-2-ones and other heterocycles, demonstrating their versatility in chemical synthesis (Schmidt et al., 2006).

properties

IUPAC Name

4-methyl-3-methylidenepentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQITWDITIAIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332116
Record name 3-Isopropylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylbut-3-enoic acid

CAS RN

65860-53-9
Record name 4-Methyl-3-methylenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65860-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropylbut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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